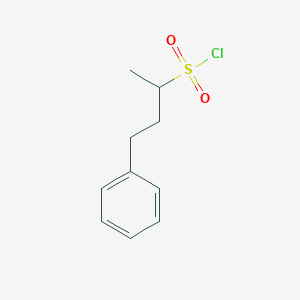

4-Phenylbutane-2-sulfonyl chloride

Description

4-Phenylbutane-2-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further substituted with a sulfonyl chloride group

Properties

Molecular Formula |

C10H13ClO2S |

|---|---|

Molecular Weight |

232.73 g/mol |

IUPAC Name |

4-phenylbutane-2-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO2S/c1-9(14(11,12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

DUJXPZRWOQLRRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutane-2-sulfonyl chloride typically involves the sulfonation of 4-phenylbutane. One common method is the reaction of 4-phenylbutane with chlorosulfonic acid, which introduces the sulfonyl chloride group to the butane chain . The reaction is usually carried out under controlled temperature conditions to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

4-Phenylbutane-2-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylbutane-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Benzene Sulfonyl Chloride: Similar in structure but lacks the butane chain.

Toluene Sulfonyl Chloride: Contains a methyl group instead of the butane chain.

Methanesulfonyl Chloride: Contains a methane group instead of the phenylbutane structure.

Uniqueness: 4-Phenylbutane-2-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the stability and properties imparted by the phenylbutane chain. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Biological Activity

4-Phenylbutane-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and implications in medicinal chemistry.

This compound is synthesized through the reaction of 4-phenylbutane-2-sulfonic acid with thionyl chloride or phosphorus pentachloride. The resulting compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds derived from this sulfonyl chloride have shown activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecium. A qualitative assessment revealed that certain derivatives inhibited microbial growth effectively, with inhibition zones measured in millimeters (Table 1) .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound 5 | 17 | Enterococcus faecium E5 |

| Compound 6 | 8 | Staphylococcus aureus ATCC 6538 |

| Compound 7b | 10 | Bacillus subtilis ATCC 6683 |

Antioxidant Activity

The antioxidant capacity of derivatives of this compound has been evaluated using various assays, including DPPH and ABTS methods. The results indicated that some compounds exhibited moderate antioxidant activity, although they were less effective than standard antioxidants such as ascorbic acid (Table 2) .

| Compound | DPPH Inhibition Rate (%) |

|---|---|

| Compound 6 | 16.75 ± 1.18 |

| Compound 5 | 4.70 ± 1.88 |

| Ascorbic Acid | >90 |

Cytotoxicity Studies

In a comparative study involving sulfonamide complexes, certain derivatives of sulfonamides displayed notable cytotoxicity against human carcinoma cell lines. For example, complexes containing the sulfonamide moiety exhibited IC50 values below 1.7 µM, surpassing the efficacy of traditional chemotherapeutics like cisplatin .

Mechanistic Insights

The mechanism of action for compounds related to this compound appears to involve interactions with cellular targets through the sulfonamide group. This functional group may facilitate cellular uptake and enhance biological activity by modifying the pharmacokinetic properties of the compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.